molecular formula C19H24N2O3 B248289 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

Cat. No. B248289
M. Wt: 328.4 g/mol
InChI Key: JSXRROFNABBWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide, also known as 3,5-Dimethoxy-4-(benzyl(methyl)amino)propiophenone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of the phenethylamine class of compounds, which are known for their psychoactive properties. However, the focus of

Mechanism of Action

The mechanism of action of 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is not fully understood. However, it is believed to function as a thiol-reactive compound, forming a covalent bond with thiols in biological systems. This reaction can be detected using fluorescence spectroscopy, making it a useful tool for studying thiol-containing proteins and enzymes.
Biochemical and Physiological Effects
3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-cytotoxic and non-genotoxic in vitro, suggesting that it may have potential as a safe and effective tool for studying thiol-containing biological systems.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide in lab experiments include its ability to selectively detect thiols in biological systems, its non-cytotoxic and non-genotoxic properties, and its potential for use in the development of new therapies for various diseases. However, its limitations include the need for fluorescence spectroscopy equipment and the potential for interference from other thiol-containing compounds in biological systems.

Future Directions

There are several future directions for the study of 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide. These include:
1. Further studies on the mechanism of action of this compound to better understand its interactions with thiol-containing biological systems.
2. Exploration of the potential therapeutic applications of this compound for various diseases, including cancer and neurodegenerative disorders.
3. Development of new and improved fluorescent probes based on the structure of 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide for the detection of thiols in biological systems.
4. Investigation of the potential use of this compound in the development of new diagnostic tools for various diseases.
5. Studies on the potential interactions between this compound and other thiol-containing compounds in biological systems.
In conclusion, 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide is a chemical compound with potential applications in scientific research. Its ability to selectively detect thiols in biological systems and its non-cytotoxic and non-genotoxic properties make it a promising tool for the study of thiol-containing proteins and enzymes. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide involves the reaction between 3,5-dimethoxybenzaldehyde and benzylmethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with propionyl chloride to obtain the final product.

Scientific Research Applications

3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide has been found to have potential applications in scientific research. It has been studied for its potential use as a fluorescent probe for detecting the presence of thiols in biological systems. Thiols play an important role in various biological processes, and the ability to detect them accurately can aid in the development of new therapies for various diseases.

properties

Product Name

3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

Molecular Formula

C19H24N2O3

Molecular Weight

328.4 g/mol

IUPAC Name

3-[benzyl(methyl)amino]-N-(3,5-dimethoxyphenyl)propanamide

InChI

InChI=1S/C19H24N2O3/c1-21(14-15-7-5-4-6-8-15)10-9-19(22)20-16-11-17(23-2)13-18(12-16)24-3/h4-8,11-13H,9-10,14H2,1-3H3,(H,20,22)

InChI Key

JSXRROFNABBWKR-UHFFFAOYSA-N

SMILES

CN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2

Canonical SMILES

CN(CCC(=O)NC1=CC(=CC(=C1)OC)OC)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.